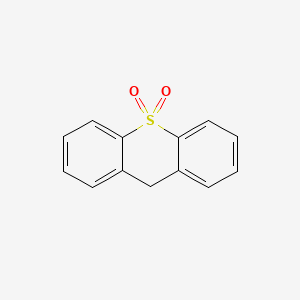

Thioxanthene, 10,10-dioxide

Overview

Description

Thioxanthene, 10,10-dioxide is a useful research compound. Its molecular formula is C13H10O2S and its molecular weight is 230.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thioxanthene derivatives have been extensively studied for their biological activities. Notably, thioxanthen-9-one-10,10-dioxide has shown potential in the following areas:

- Antitumor Activity : Research indicates that thioxanthen-9-one-10,10-dioxide and its derivatives exhibit anti-tumor properties. A study synthesized a library of 3-substituted thioxanthen-9-one-10,10-dioxide compounds and screened them for activity against breast cancer gene 1 and hepatitis C virus. The findings suggested that these compounds could act as effective inhibitors due to their structural properties .

- Monoamine Oxidase Inhibition : Certain derivatives of thioxanthen-9-one-10,10-dioxide have been identified as selective inhibitors of monoamine oxidases. This property is significant for developing treatments for disorders like depression and Parkinson’s disease .

Synthetic Methodologies

The synthesis of thioxanthene derivatives is crucial for exploring their applications. Various methods have been developed:

- Parallel Synthesis : A method for the parallel synthesis of thioxanthenone derivatives has been established. This approach allows for the rapid generation of a library of compounds that can be screened for biological activity .

- Microwave-Assisted Synthesis : Microwave-assisted protocols have been employed to enhance the efficiency of synthesizing thioxanthenone derivatives. This method improves yields and reduces reaction times compared to traditional methods .

Material Science Applications

Thioxanthene, 10,10-dioxide also finds applications in materials science:

- Organic Electroluminescent Devices : Recent patents have reported the use of spirofluorene thioxanthene-10,10-dioxide derivatives in organic electroluminescent devices. These materials exhibit promising properties for use in display technologies due to their luminescent characteristics .

Photochromic Properties

Thioxanthene derivatives exhibit unique photochromic properties that are valuable in various applications:

- Photoisomerization : Research has shown that certain thioxanthene compounds undergo trans-cis photoisomerization, which can be utilized in developing photoresponsive materials. These materials can change their properties upon exposure to light, making them suitable for applications in smart coatings and sensors .

Summary Table of Applications

Properties

Molecular Formula |

C13H10O2S |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

9H-thioxanthene 10,10-dioxide |

InChI |

InChI=1S/C13H10O2S/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2 |

InChI Key |

XEIVFUWZYMWLEP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.